molecular formula C9H16O4S2 B1268065 Methylenebis(ethyl thioglycolate) CAS No. 61713-23-3

Methylenebis(ethyl thioglycolate)

Cat. No.: B1268065
CAS No.: 61713-23-3
M. Wt: 252.4 g/mol
InChI Key: NBNGVIRHOBZBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Academic Relevance of Dithiol Esters

Dithiol esters are a class of organic compounds characterized by the presence of two thioester functional groups. These compounds are analogs of diesters, where sulfur atoms replace the oxygen atoms in the ester linkages. acs.org This substitution imparts distinct chemical reactivity and physical properties.

The significance of dithiol esters in academic research is multifaceted. They are crucial building blocks in polymer chemistry, where they can participate in reactions like thiol-ene polymerization to form poly(ether–thioethers) and other sulfur-containing polymers. acs.orgnih.gov These polymers are investigated for a variety of applications, including as solid polymer electrolytes for lithium batteries. acs.org The presence of thioether linkages can influence properties such as glass transition temperature and crystallinity. acs.org

Furthermore, dithiol esters and their parent thiols are integral to the study of reaction kinetics and mechanisms. acs.org The reactivity of the thioester group towards nucleophiles has been a subject of detailed investigation. acs.org In biochemistry, the related disulfide bonds, formed by the oxidation of thiols, are fundamental to the tertiary structure of proteins. masterorganicchemistry.comyoutube.com

Historical Perspectives in Thioglycolate Ester Chemistry

The chemistry of thioglycolate esters is rooted in the broader history of thioglycolic acid and its derivatives. Thioglycolic acid (TGA), the parent compound of thioglycolate esters, was identified in the early 1930s by scientist David R. Goddard as a reagent capable of reducing disulfide bonds in proteins like keratin. wikipedia.org This discovery laid the groundwork for its use as a chemical depilatory, a practice that began in the 1940s and continues today. wikipedia.org

The synthesis of thioglycolic acid itself is typically achieved through the reaction of sodium or potassium chloroacetate (B1199739) with an alkali metal hydrosulfide. wikipedia.org The esterification of thioglycolic acid with alcohols leads to the formation of thioglycolate esters. For instance, ethyl thioglycolate is prepared by the reaction of thioglycolic acid with ethanol (B145695). google.com

Over the years, various thioglycolate esters have been synthesized and studied. For example, glyceryl monothioglycolate is produced through the esterification of a mixture of glycerin and thioglycolic acid. nih.gov The development of efficient synthesis methods, such as using catalysts like magnesium perchlorate (B79767), has been a focus of research to improve yields and reduce costs. google.com

Current Research Landscape Pertaining to Methylenebis(thioglycolate) Derivatives

Current research continues to explore the applications of methylenebis(thioglycolate) derivatives and related compounds. One area of focus is in polymer science. Polythiols, including those derived from thioglycolic acid esters, are used in the synthesis of thermosetting polymers. nih.gov Ester polythiol compounds can be synthesized through the direct esterification of a mercaptan containing a carboxylic acid and a polyalcohol. nih.gov

In the field of materials science, the unique properties of sulfur-containing polymers are being harnessed. For instance, the thiol-ene click reaction, which can involve dithiol esters, is utilized in the development of clear coatings, inks, adhesives, and optical materials. nih.gov

Additionally, research into the biological and toxicological properties of related compounds is ongoing. For example, studies on 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (B167127) have investigated its effects on mitochondrial oxidative phosphorylation and its toxicological profile in animal models. nih.govnih.gov While not a thioglycolate, this research on a methylene-bridged compound highlights the broader interest in the biological activities of such structures.

Compound Information

Below are tables detailing the chemical properties of Methylenebis(ethyl thioglycolate) and the related compound, Ethyl Thioglycolate.

Table 1: Properties of Methylenebis(ethyl thioglycolate)

Property Value Reference
Chemical Formula C9H16O4S2 nist.gov
Molecular Weight 252.351 g/mol nist.gov
CAS Registry Number 61713-23-3 nist.gov

| IUPAC Name | Methylenebis(ethyl thioglycolate) | nist.gov |

Table 2: Properties of Ethyl Thioglycolate

Property Value Reference(s)
Chemical Formula C4H8O2S nih.govsigmaaldrich.com
Molecular Weight 120.17 g/mol nih.govsigmaaldrich.com
CAS Registry Number 623-51-8 sigmaaldrich.comchemicalbook.com
Boiling Point 54 °C at 12 mmHg sigmaaldrich.comchemicalbook.com
Density 1.096 g/mL at 25 °C sigmaaldrich.comchemicalbook.com

| Refractive Index | n20/D 1.457 | sigmaaldrich.comchemicalbook.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanylmethylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S2/c1-3-12-8(10)5-14-7-15-6-9(11)13-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNGVIRHOBZBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCSCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334812
Record name Diethyl 2,2'-(methylenedisulfanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61713-23-3
Record name Diethyl 2,2'-(methylenedisulfanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3,5-dithiapimelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Methylenebis Ethyl Thioglycolate

Classical Synthesis Routes for Methylenebis(thioglycolic acid) Esters

The traditional methods for synthesizing esters of methylenebis(thioglycolic acid) primarily involve two key steps: the formation of the methylenebis(thioglycolic acid) backbone and its subsequent esterification.

Condensation Reactions of Thioglycolic Acid Derivatives with Formaldehyde (B43269)

A common approach to creating the core structure of methylenebis(thioglycolic acid) involves the condensation of thioglycolic acid with formaldehyde. google.com This reaction typically occurs in an aqueous medium. Historically, methods involved reacting the sodium salt of monochloroacetic acid with sodium thiosulfate (B1220275), followed by acidification and condensation with formaldehyde. google.com However, this older method resulted in a modest yield of about 38%. google.com

A more direct and higher-yielding process involves the reaction of thioglycolic acid with formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction mixture is heated to facilitate the condensation. google.com The general reaction can be represented as:

2 HSCH₂COOH + CH₂O → HOOCCH₂SCH₂SCH₂COOH + H₂O

This reaction forms methylenebis(thioglycolic acid), the precursor to its various esters. cymitquimica.com

Esterification Processes of Methylenebis(thioglycolic acid)

Once methylenebis(thioglycolic acid) is synthesized, the next step is its esterification to produce the desired ester, such as methylenebis(ethyl thioglycolate). This is typically achieved by reacting the acid with an alcohol, in this case, ethanol (B145695), in the presence of an acid catalyst. google.com

To drive the reversible esterification reaction towards the product side, azeotropic distillation is often employed to remove the water formed during the reaction. google.com An inert solvent like cyclohexane (B81311) can be used as an azeotropic agent. google.com The crude methylenebis(thioglycolic acid) can be directly esterified without prior isolation. google.com The mixture is refluxed with the alcohol and the azeotropic agent, and the water is continuously removed. google.com Following the reaction, the product is purified through a series of washing and distillation steps. google.com

Advanced Synthetic Strategies for Methylenebis(ethyl thioglycolate) Analogues

Modern synthetic chemistry offers more refined strategies for producing methylenebis(ethyl thioglycolate) and its analogs, focusing on efficient precursor preparation and the synthesis of a wider range of esters.

Preparation of Ethyl Thioglycolate Precursors

The synthesis of ethyl thioglycolate, a key precursor, can be achieved through the direct esterification of thioglycolic acid with ethanol. google.com This reaction is catalyzed by an acid, such as sulfuric acid or magnesium perchlorate (B79767). google.com To maximize the yield, an excess of ethanol is often used, and the water produced is removed, typically by azeotropic distillation with a solvent like cyclohexane. google.com The reaction is generally carried out under reflux conditions. After the reaction, the excess alcohol and solvent are distilled off, and the ethyl thioglycolate is purified by washing and vacuum distillation. google.com Yields as high as 98% have been reported for this process.

Reactants Catalyst Conditions Yield Reference
Thioglycolic acid, EthanolSulfuric acidReflux, azeotropic distillationHigh
Thioglycolic acid, EthanolMagnesium perchlorateReflux, water separationUp to 98% google.com
Monochloroacetic acid, Sodium hydrosulfide-Aqueous medium, acidification, extraction- google.com
Monochloroacetic acid, Sodium thiosulfate-Hydrolysis of Bunte salt- google.com

Synthesis of Related Bis(thioglycolate) Esters (e.g., Butyl, 2-Ethylhexyl)

The synthesis of other esters of methylenebis(thioglycolic acid), such as the butyl and 2-ethylhexyl esters, follows a similar principle to the ethyl ester. These esters are of significant industrial interest. google.com The process involves the esterification of methylenebis(thioglycolic acid) with the corresponding alcohol (butanol or 2-ethylhexanol). google.com

For instance, to prepare the butyl ester, crude methylenebis(thioglycolic acid) is mixed with butanol and an azeotropic agent like cyclohexane. google.com The mixture is refluxed to remove water, and the resulting ester is then purified. google.com A similar procedure is followed for the 2-ethylhexyl ester. google.com The synthesis of isooctyl thioglycolate has also been explored, starting from sodium chloroacetate (B1199739) and sodium thiosulfate to form a Bunte salt, followed by acidolysis and esterification with isooctyl alcohol. researchgate.net

Mechanistic Understanding of Methylenebis(thioglycolate) Formation Reactions

The formation of methylenebis(thioglycolates) involves two primary reaction mechanisms: the condensation reaction to form the methylene (B1212753) bridge and the esterification of the carboxylic acid groups.

The condensation of thioglycolic acid with formaldehyde in the presence of an acid catalyst proceeds through an electrophilic substitution mechanism. The formaldehyde is first protonated by the acid catalyst, making the carbonyl carbon more electrophilic. A sulfur atom from a thioglycolic acid molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the loss of a water molecule and a second nucleophilic attack by another thioglycolic acid molecule to form the methylene bridge between the two sulfur atoms.

The esterification of methylenebis(thioglycolic acid) follows the well-established Fischer esterification mechanism. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. An alcohol molecule then acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. A proton transfer then occurs from the oxonium ion to one of the hydroxyl groups. Finally, the tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond to yield the ester.

Kinetics and Thermodynamics of Condensation Processes

The synthesis of Methylenebis(ethyl thioglycolate) is achieved through the condensation reaction of two molecules of ethyl thioglycolate with one molecule of formaldehyde. This reaction is typically acid-catalyzed and proceeds via the formation of a methylene bridge between the two ethyl thioglycolate units.

While specific, detailed kinetic and thermodynamic parameters for the synthesis of Methylenebis(ethyl thioglycolate) are not extensively documented in publicly available literature, the general principles of condensation reactions provide a framework for understanding its formation. The reaction is reversible, and its progression is influenced by factors such as temperature, catalyst concentration, and the removal of water, which is a byproduct of the condensation.

From a thermodynamic perspective, the formation of the C-S and C-C bonds in the product is an exothermic process, which would favor the product at lower temperatures. However, the reaction often requires elevated temperatures to achieve a reasonable reaction rate. The removal of water is a critical factor in driving the equilibrium towards the product side, in accordance with Le Chatelier's principle.

Catalytic Influences on Reaction Efficiency and Selectivity

The choice of catalyst plays a pivotal role in the synthesis of Methylenebis(ethyl thioglycolate), significantly impacting both the reaction efficiency (yield) and selectivity. While a broad range of catalysts can be employed for condensation reactions, their effectiveness varies.

In the broader context of thioglycolate synthesis, various catalysts have been explored. For instance, in the synthesis of ethyl thioglycolate itself, strong acid catalysts are commonly used. Although direct studies on the catalytic efficiency for Methylenebis(ethyl thioglycolate) are limited, related processes offer valuable insights. For example, in the production of esters of methylene bis-thioglycolic acid, sulfuric acid is a commonly used catalyst. The process involves heating the reactants in the presence of the acid to facilitate the condensation.

The selectivity of the reaction is another critical aspect. The primary goal is to maximize the formation of the desired Methylenebis(ethyl thioglycolate) while minimizing the formation of byproducts. Potential side reactions could include the self-condensation of formaldehyde or the formation of other condensation products. The catalyst, along with other reaction conditions such as the stoichiometry of the reactants, temperature, and reaction time, must be carefully controlled to enhance the selectivity towards the desired product.

The following table summarizes the influence of different catalytic systems on the synthesis of related thioglycolate compounds, which can be extrapolated to understand the synthesis of Methylenebis(ethyl thioglycolate).

Catalyst SystemReactantsProductKey Findings on Efficiency and Selectivity
Acid CatalysisEthyl thioglycolate, FormaldehydeMethylenebis(ethyl thioglycolate)Generally promotes the condensation reaction. The specific acid and its concentration can influence the reaction rate and the extent of side reactions.
Solid Acid CatalystsThioglycolic acid, AlcoholsThioglycolate EstersCan offer advantages in terms of reusability and separation from the reaction mixture, potentially leading to higher purity products.

It is evident that further research is required to fully elucidate the kinetics, thermodynamics, and catalytic intricacies of Methylenebis(ethyl thioglycolate) synthesis. Such studies would be invaluable for the optimization of industrial production processes, leading to higher yields, improved selectivity, and more cost-effective manufacturing.

Chemical Reactivity and Mechanistic Studies of Methylenebis Ethyl Thioglycolate

Investigation of Thiol-Ene Click Chemistry in Dithiol Systems

The presence of two thiol groups in Methylenebis(ethyl thioglycolate) makes it an ideal candidate for thiol-ene "click" chemistry, a set of reactions known for their high efficiency, selectivity, and mild reaction conditions. wikipedia.org These reactions involve the addition of a thiol across a double or triple bond (an "ene" or "yne").

Free Radical Thiol-Ene Addition Mechanisms

The free-radical addition of thiols to alkenes is a well-established and highly efficient process that typically proceeds via a chain mechanism. wikipedia.orgnih.gov This process can be initiated by thermal or photochemical means, often with the aid of a radical initiator. wikipedia.orgnih.gov

The mechanism involves three key steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH). nih.gov

Propagation: The thiyl radical adds to an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain. wikipedia.org

Termination: The reaction is terminated by the combination of two radicals.

The step-growth nature of this polymerization process, characterized by alternating propagation and chain-transfer steps, leads to the formation of homogeneous polymer networks with reduced shrinkage stress. nih.govrsc.org The rate and success of the polymerization are influenced by the structure of both the thiol and the ene components. nih.gov

Table 1: Factors Influencing Free-Radical Thiol-Ene Reactions

FactorInfluence on Reaction
Thiol Structure The stability of the resulting thiyl radical can affect the reaction rate. rsc.org
Ene Reactivity Electron-rich or strained alkenes generally exhibit higher reactivity.
Initiator The choice of photoinitiator and light source can impact initiation efficiency. rsc.org
Solvent While often performed neat, the choice of solvent can influence reaction kinetics. rsc.org

Nucleophilic Thiol-Ene Reaction Pathways

In addition to radical-mediated pathways, thiol-ene reactions can also proceed through a nucleophilic mechanism, specifically a Michael addition. This pathway is typically catalyzed by a base or a nucleophile. wikipedia.org The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks an electron-deficient alkene (a Michael acceptor). researchgate.net

Key features of the nucleophilic thiol-ene reaction include:

Catalysis: Common catalysts include tertiary amines (like triethylamine), phosphines, and other non-nucleophilic bases. researchgate.net

Substrate Scope: This method is particularly effective for the addition of thiols to activated alkenes such as acrylates, maleimides, and vinyl sulfones.

Stereochemistry: The reaction can lead to specific stereochemical outcomes depending on the reactants and conditions. acs.org

The kinetics and efficiency of the nucleophilic thiol-ene reaction are dependent on several factors, including the pKa of the thiol, the nature of the catalyst, and the reactivity of the Michael acceptor. researchgate.net

Table 2: Comparison of Catalysts for Nucleophilic Thiol-Ene Reactions

Catalyst TypeExample(s)General Efficacy
Tertiary Amines Triethylamine (TEA), DABCOEffective, commonly used
Phosphines Tributylphosphine (TBP), DMPPHighly effective, even at low concentrations
Other N-heterocycles Imidazole, DMAPCan be very effective initiators

Data compiled from various sources. researchgate.net

Photochemical and Metal-Catalyzed Thiol-Ene Processes with Dithiol Esters

The initiation of thiol-ene reactions can be achieved with high precision using photochemical methods. rsc.orgresearchgate.net Direct irradiation with UV light or the use of a photoinitiator that absorbs light at a specific wavelength can generate thiyl radicals and trigger the reaction. rsc.orgrsc.org This approach offers excellent spatial and temporal control over the reaction.

Transition metal photocatalysis has also emerged as a powerful tool for initiating radical thiol-ene reactions. scispace.com Catalysts such as ruthenium and iridium complexes can absorb visible light and initiate the radical chain reaction under mild conditions. scispace.com This method is advantageous as it often avoids the need for UV light, which can be damaging to sensitive substrates. scispace.com

The general mechanism for a metal-catalyzed photoredox thiol-ene reaction involves:

Excitation of the photocatalyst by visible light.

The excited photocatalyst oxidizes the thiol to a thiyl radical.

The thiyl radical participates in the propagation cycle as described in the free-radical mechanism.

The reduced photocatalyst is regenerated in the catalytic cycle.

This method has been shown to be compatible with a wide range of functional groups and has been successfully applied to the modification of complex molecules. scispace.com

Reactions Involving the Ester Functionalities

The two ester groups in Methylenebis(ethyl thioglycolate) provide another avenue for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as transesterification. The stability of these ester linkages to hydrolysis is also a key consideration in its application.

Transesterification Reactions for Derivative Synthesis

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by acids or bases and is a versatile method for creating a library of ester derivatives from a single precursor. google.com For Methylenebis(ethyl thioglycolate), transesterification with different alcohols can lead to the formation of new dithiol esters with tailored properties.

Acid-Catalyzed Transesterification:

In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfer steps, the original alkoxy group is eliminated as an alcohol, yielding the new ester.

Base-Catalyzed Transesterification:

A strong base (e.g., an alkoxide) can deprotonate the incoming alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the ester carbonyl, forming a tetrahedral intermediate. The original alkoxy group is subsequently eliminated as an alkoxide. To drive the equilibrium towards the desired product, the incoming alcohol is often used in large excess.

The synthesis of various esters of methylene (B1212753) bis-thioglycolic acid has been documented, indicating the feasibility of producing a range of derivatives by reacting the corresponding acid with different alcohols. google.com This suggests that transesterification of Methylenebis(ethyl thioglycolate) would be a similarly effective strategy for derivatization. For instance, reaction with functional diols could lead to the formation of polyesters or other macromolecular structures.

Hydrolytic Stability and Reactivity of Thioglycolate Esters

The hydrolytic stability of the ester groups in Methylenebis(ethyl thioglycolate) is an important factor, particularly in aqueous environments. Ester hydrolysis is the reverse of esterification, where the ester is cleaved back into a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the steric and electronic properties of the ester and the alcohol moieties. Generally, the stability of esters to hydrolysis is lowest at high and low pH values.

Oxidation-Reduction Chemistry of Thiol Groups

The most significant aspect of the chemical reactivity of Methylenebis(ethyl thioglycolate) is centered around its two thiol (-SH) functional groups. These groups can readily participate in oxidation-reduction (redox) reactions, a characteristic feature of thiols in general. The interconversion between the free thiol state and the oxidized disulfide state is a fundamental redox process. libretexts.orglibretexts.org In its reduced form, the compound exists as a dithiol, while its oxidized form contains a disulfide bond. libretexts.orglibretexts.org

Oxidation to Disulfides

The thiol groups of Methylenebis(ethyl thioglycolate) can be oxidized to form disulfide bonds (-S-S-). This oxidation involves the loss of a hydrogen atom from each of the two participating thiol groups and the formation of a covalent bond between the two sulfur atoms. youtube.com This reaction can occur through two primary pathways:

Intramolecular Oxidation: The two thiol groups within a single molecule of Methylenebis(ethyl thioglycolate) can react to form a cyclic disulfide. This creates a ring structure containing the -S-S- bond.

Intermolecular Oxidation: A thiol group from one molecule can react with a thiol group from another molecule. This process, when repeated, leads to the formation of linear or cross-linked oligomers and polymers, where individual Methylenebis(ethyl thioglycolate) units are connected by disulfide bridges.

This oxidation can be initiated by mild oxidizing agents or even atmospheric oxygen under certain conditions.

Role as a Reducing Agent

Conversely, Methylenebis(ethyl thioglycolate) can function as an effective reducing agent, particularly for cleaving disulfide bonds in other molecules. This is a common application for thioglycolates. For instance, ammonium (B1175870) thioglycolate is known to reduce the disulfide bonds in keratin, the primary protein in hair. In a similar fashion, Methylenebis(ethyl thioglycolate) can donate its hydrogen atoms to a disulfide bond, breaking the -S-S- linkage and forming two new thiol groups on the target molecule. In this process, the Methylenebis(ethyl thioglycolate) itself becomes oxidized, typically forming a disulfide.

The general reaction for the reduction of a disulfide bond by a thiol is known as a disulfide exchange reaction. libretexts.orglibretexts.org This process is essentially a series of two nucleophilic displacement (SN2-like) events where a sulfur atom acts as the nucleophile. libretexts.orglibretexts.org

The table below illustrates the fundamental redox transformations involving Methylenebis(ethyl thioglycolate).

Reaction TypeReactant(s)Product(s)Transformation of Thiol Groups
Intramolecular Oxidation 1 molecule of Methylenebis(ethyl thioglycolate)1 molecule of cyclic disulfide + 2H⁺ + 2e⁻Two internal -SH groups form one internal -S-S- bond.
Intermolecular Oxidation 2 molecules of Methylenebis(ethyl thioglycolate)1 molecule of dimeric disulfide + 2H⁺ + 2e⁻Two -SH groups from different molecules form one intermolecular -S-S- bridge.
Reduction of External Disulfide 1 molecule of Methylenebis(ethyl thioglycolate) + R-S-S-R (an external disulfide)1 molecule of oxidized (disulfide) Methylenebis(ethyl thioglycolate) + 2 molecules of R-SH (reduced external thiol)The compound's -SH groups are oxidized to a disulfide while reducing the external -S-S- bond.

The redox chemistry of the thiol groups is central to the compound's function in various applications, acting either as a building block for disulfide-containing polymers or as a reducing agent to modify other substances.

Applications in Polymer and Materials Science

Role as Crosslinking Agents in Polymer Synthesis

The bifunctional nature of methylenebis(ethyl thioglycolate), with its two reactive thiol groups, makes it an effective crosslinking agent in the synthesis of various polymers. This capability is fundamental to transforming linear polymer chains into robust, three-dimensional networks.

Formation of Crosslinked Polymeric Networks

The thiol groups on methylenebis(ethyl thioglycolate) can readily participate in various polymerization reactions, most notably with monomers containing double bonds, such as vinyl compounds. Through a process known as thiol-ene addition, the sulfur-hydrogen bond of the thiol group adds across the carbon-carbon double bond of the monomer. As methylenebis(ethyl thioglycolate) possesses two such thiol groups, it can react with two different polymer chains or at two different points on the same chain, effectively creating a bridge or a crosslink. This process leads to the formation of a highly interconnected polymeric network, transforming the material from a soluble and fusible state to an insoluble and infusible thermoset.

The efficiency of this crosslinking process can be influenced by several factors, including the concentration of the crosslinking agent, the reaction temperature, and the presence of a catalyst or initiator. The precise control over these parameters allows for the tailoring of the crosslink density, which in turn dictates the final properties of the material.

Contribution to Enhanced Mechanical Properties of Materials

For instance, in elastomeric materials, the degree of crosslinking directly influences the modulus of elasticity and the material's ability to recover its original shape after deformation. By carefully controlling the amount of methylenebis(ethyl thioglycolate) used, it is possible to fine-tune the mechanical response of the polymer to meet the demands of specific applications, from flexible seals and gaskets to rigid structural components.

Polymer Stabilization and Modification Strategies

Beyond its role as a primary building block in polymer networks, methylenebis(ethyl thioglycolate) also finds application in the stabilization and modification of existing polymers, offering pathways to enhance their performance and introduce new functionalities.

Applications as Stabilizers in Vinyl Chloride Polymers and Related Systems

Poly(vinyl chloride) (PVC) is a widely used thermoplastic, but it is notoriously susceptible to degradation when exposed to heat and UV radiation. This degradation process involves the loss of hydrogen chloride and the formation of polyene sequences, which lead to discoloration and a deterioration of mechanical properties. Organosulfur compounds, including thioglycolates, are known to be effective heat stabilizers for PVC.

Polymer Functionalization via Thiol-Ene Chemistry

The same thiol-ene reaction that makes methylenebis(ethyl thioglycolate) an effective crosslinker also provides a powerful tool for the post-polymerization functionalization of materials. Polymers that have been synthesized to include pendant vinyl or allyl groups can be subsequently reacted with methylenebis(ethyl thioglycolate) to introduce thiol functionalities onto their surface or throughout their bulk.

This "click" chemistry approach is highly efficient and proceeds under mild conditions, often with high yields and minimal side reactions. The introduction of thiol groups onto a polymer backbone opens up a wide range of possibilities for further modification. These thiol-functionalized polymers can be used to graft other molecules, such as biomolecules or other polymers, onto the surface, creating materials with tailored biocompatibility, wettability, or adhesive properties. This strategy is particularly valuable in the development of advanced materials for biomedical devices, sensors, and functional coatings.

Development of Novel Polymeric Materials

The unique combination of properties offered by methylenebis(ethyl thioglycolate) is driving innovation in the development of new polymeric materials with advanced functionalities. Its ability to participate in controlled polymerization reactions and to impart specific chemical reactivity is being explored in various research and development efforts.

For example, its use in the synthesis of high refractive index polymers is an area of active investigation. The sulfur atoms in the thioglycolate structure contribute to a higher refractive index compared to their oxygen-containing analogues. By incorporating methylenebis(ethyl thioglycolate) into polymer networks, it is possible to create transparent materials with enhanced light-bending capabilities, which are desirable for applications in optical lenses, coatings, and advanced display technologies.

Furthermore, the reactive thiol groups introduced by this crosslinker can be utilized to create self-healing polymers. By designing polymer networks with reversible crosslinks based on disulfide bonds, which can be formed from the oxidation of thiol groups, it is possible to create materials that can repair themselves after damage. The presence of methylenebis(ethyl thioglycolate) within the polymer matrix provides the necessary functional handles to enable this dynamic and responsive behavior.

The versatility of methylenebis(ethyl thioglycolate) as a crosslinking agent, stabilizer, and functionalization agent ensures its continued importance in the ongoing quest for new and improved polymeric materials. As researchers continue to explore the full potential of this unique chemical compound, it is expected to play an even greater role in shaping the future of materials science.

Synthesis of Segmented Thermoplastic Polymers Utilizing Thiol Chemistry

While direct research findings on the specific use of Methylenebis(ethyl thioglycolate) in the synthesis of segmented thermoplastic polymers are not extensively documented in publicly available literature, the principles of thiol chemistry strongly suggest its potential in this area. A closely related compound, Ethylene bis(thioglycolate), is utilized as a dithiol monomer in polymer and macromolecule research. This suggests that Methylenebis(ethyl thioglycolate) could similarly act as a chain extender or a component in the synthesis of thermoplastic polyurethanes or polyesters. In these applications, the dithiol functionality can react with diisocyanates or activated dienes to build up the polymer backbone.

The general mechanism involves the reaction of the thiol groups with functional groups on other monomers, leading to the formation of segmented copolymers. These polymers often consist of alternating hard and soft segments, which impart thermoplastic elastomeric properties.

Formulations of Curable Film-Forming Compositions

The thiol groups of Methylenebis(ethyl thioglycolate) could potentially participate in thiol-ene "click" reactions, which are known for their high efficiency and are often utilized in the formation of crosslinked polymer networks for coatings and films. In such a formulation, the compound would be mixed with a polymer containing unsaturated bonds (enes) and a photoinitiator. Upon exposure to UV light, the thiol groups would react with the double bonds, leading to a cured, solid film.

Adjuvant Roles in Elastomer and Rubber Processing

Esters of methylene (B1212753) bis-thioglycolic acid, such as the butyl and 2-ethylhexyl esters, have found industrial application as adjuvants in the processing of certain types of synthetic rubber. google.com These compounds can act as plasticizers or processing aids, improving the workability and properties of the final rubber product.

A patented process describes the synthesis of these esters and highlights their industrial importance. google.com The process involves the reaction of the sodium salt of monochloroacetic acid with sodium thiosulfate (B1220275), followed by condensation with formaldehyde (B43269) to produce methylene bis-thioglycolic acid. google.com This acid is then esterified to yield the desired ester, such as the butyl or 2-ethylhexyl ester. google.com

The following table provides an overview of the synthesis process for the butyl ester of methylene bis-thioglycolic acid as described in the patent. google.com

StepReactantsConditionsProduct
1Sodium salt of monochloroacetic acid, Sodium thiosulfateHeated at 80°C for 30 minutesIntermediate product
2Intermediate product, Formaldehyde, Sulfuric acidHeated at 80°C for 30 minutes, then refluxed for 10 minutesMethylene bis-thioglycolic acid
3Methylene bis-thioglycolic acid, Butanol, Cyclohexane (B81311)Refluxed for 10 minutes, followed by azeotropic distillationButyl ester of methylene bis-thioglycolic acid

This process yields an oily, clear, slightly yellow liquid which is the butyl ester of methylene bis-thioglycolic acid. google.com A similar process is used to produce the 2-ethylhexyl ester. google.com The use of these esters as adjuvants demonstrates the utility of the methylene bis-thioglycolate structure in modifying the properties of elastomers.

Analytical Methodologies and Research Tools

Utilization in the Synthesis of Specific Analytical Reagents

Information regarding the specific use of Methylenebis(ethyl thioglycolate) as a precursor in the synthesis of other analytical reagents is not available in the reviewed scientific literature.

Development of Thiol-Responsive Fluorescent Probes and Assays

The detection of thiol-containing compounds is a significant area of analytical chemistry, particularly in biological systems where aminothiols like cysteine, homocysteine, and glutathione (B108866) are crucial. researchgate.net Fluorescent probes are powerful tools for this purpose, designed to signal the presence of thiols through a change in their light-emitting properties. researchgate.net14.139.213 These probes are often developed based on reactions that are highly specific to the sulfhydryl group (-SH) of thiols. researchgate.net

One of the prominent strategies in designing these probes involves the Michael addition reaction, where a thiol reacts with an α,β-unsaturated system conjugated to a fluorophore. researchgate.net Another effective method is the thiol-ene click reaction, a type of hydrothiolation that is noted for its efficiency, mild reaction conditions, and high regioselectivity. In this reaction, a thiol adds across a carbon-carbon double bond (an alkene), a process that can be initiated by light (photoinitiation) or a radical initiator. This reaction is versatile and can be used to develop fluorescent sensors that "turn on" or enhance their fluorescence upon reacting with a thiol.

Thiol-responsive fluorescent probes have been successfully applied to monitor enzyme activity in real-time. A key example is in the assaying of Butyrylcholinesterase (BChE), an important plasma biomarker for clinical diagnostics. Traditional methods for assaying BChE can lack sufficiently rapid response times. To overcome this, a fluorometric assay was developed using a fluorescent molecular probe that operates via a thiol-ene click reaction.

In this system, the enzyme BChE catalyzes the hydrolysis of a substrate, butyrylthiocholine, which releases a thiol-containing product. This newly formed thiol then rapidly reacts with the specially designed, weakly fluorescent probe. The thiol-ene click reaction between the product and the probe induces a significant enhancement in fluorescence, allowing for the real-time monitoring of the enzyme's catalytic reaction. This assay demonstrates excellent sensitivity and can effectively avoid interference from other biological thiols like glutathione. The feasibility of this method for practical applications, such as screening for potential enzyme inhibitors, has also been substantiated.

The mechanism by which fluorescence is enhanced in probes utilizing thiol-ene click reactions is a critical aspect of their design. In one such probe designed for BChE activity, the molecule is initially kept in a state of weak fluorescence. Theoretical analysis and low-temperature experiments have shown that this weak fluorescence is not due to common quenching processes like intramolecular photoinduced electron transfer (PET). Instead, the low fluorescence is attributed to an ultraslow radiative rate caused by the presence of two acrylyl groups on the fluorophore core.

When the probe reacts with a thiol via the thiol-ene click reaction, these acrylyl groups are consumed. This chemical modification of the probe's structure fundamentally alters its electronic properties, leading to a significant increase in the radiative rate. It is this change—an increase in the rate at which the molecule can emit photons—that is the main cause of the observed fluorescence enhancement, effectively "lighting up" the probe. This design strategy provides a robust method for creating "off-on" fluorescent sensors based on the thiol-ene reaction.

Spectroscopic and Chromatographic Characterization of Methylenebis(ethyl thioglycolate) and its Derivatives

Methylenebis(ethyl thioglycolate) has been identified as a bioactive compound in plant extracts through the analytical technique of Gas Chromatography-Mass Spectrometry (GC-MS). This method separates compounds in a mixture via gas chromatography and then identifies them based on their mass-to-charge ratio and fragmentation pattern using mass spectrometry.

In a study analyzing the leaf extract of Oroxylum indicum, Methylenebis(ethyl thioglycolate) was detected and characterized. The compound was identified based on its retention time in the chromatogram and its mass spectral data, which was compared against the NIST-11 spectral library. Subsequent in silico studies investigated its potential as an enzyme inhibitor by calculating its binding affinity to α-amylase and α-glucosidase through molecular docking.

The specific GC-MS data for the identification of Methylenebis(ethyl thioglycolate) is detailed in the table below.

GC-MS Characterization of Methylenebis(ethyl thioglycolate)

Property Value Source
Retention Time (min) 24.304
Molecular Weight ( g/mol ) 252.4
Molecular Formula C₉H₁₆O₄S₂
Peak Area (%) 11.54

| Peak Height (%) | 16.56 | |


Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Methylenebis(ethyl thioglycolate)

The efficient and scalable synthesis of Methylenebis(ethyl thioglycolate) is a critical precursor to its widespread application. Current methodologies often rely on the esterification of methylene (B1212753) bis(thioglycolic acid). A foundational approach involves the reaction of the sodium salt of monochloroacetic acid with sodium thiosulfate (B1220275), followed by condensation with formaldehyde (B43269) in the presence of sulfuric acid to yield methylene bis-thioglycolic acid. google.comscribd.com This intermediate is then esterified with ethanol (B145695) to produce the final product. A patented process describes heating an aqueous solution of the sodium salt of monochloroacetic acid with sodium thiosulfate, followed by reaction with formaldehyde and sulfuric acid, and subsequent esterification, for which a butyl ester example is provided. google.com

Future research is likely to focus on developing more direct and environmentally benign synthetic routes. This could involve exploring alternative starting materials and catalytic systems to improve yield, reduce reaction times, and minimize waste. For instance, methods for producing similar esters, such as ethyl thioglycolate, have utilized magnesium perchlorate (B79767) as a catalyst and cyclohexane (B81311) as a water-carrying agent to achieve high yields. mdpi.com Similar strategies could be adapted for the synthesis of Methylenebis(ethyl thioglycolate). The development of continuous flow processes and the use of solid-supported catalysts are other promising avenues for creating more sustainable and industrially viable synthetic pathways.

Advancements in Polymer Architectures Utilizing Thiol-Based Chemistry

The two thiol groups in Methylenebis(ethyl thioglycolate) make it an excellent candidate as a crosslinking agent or a chain transfer agent in polymer synthesis. google.comscribd.com Thiol-based chemistries, particularly thiol-ene and thiol-yne "click" reactions, have gained significant traction in polymer science due to their high efficiency, selectivity, and mild reaction conditions. rsc.orgresearchgate.net

Methylenebis(ethyl thioglycolate) can be utilized in thiol-ene polymerization to create crosslinked polymer networks with tailored properties. rsc.org These reactions, which can be initiated by light or heat, are relatively insensitive to oxygen inhibition, a significant advantage over traditional acrylic polymerizations. usm.edu The resulting polythioether networks can exhibit a range of desirable characteristics, including improved mechanical strength and thermal stability. mdpi.com

Computational Chemistry and Mechanistic Modeling of Dithiol Ester Reactions

Computational chemistry and mechanistic modeling are becoming increasingly vital tools for understanding and predicting the behavior of chemical reactions. For dithiol esters like Methylenebis(ethyl thioglycolate), these approaches can provide profound insights into reaction kinetics, thermodynamics, and the influence of molecular structure on reactivity.

Kinetic analyses of related "declick" reactions, which involve the cleavage of a coupled amine and thiol, have demonstrated the power of techniques like UV/vis spectroscopy combined with global data fitting and singular value decomposition to elucidate multi-step reaction mechanisms. rsc.orgnih.gov Such methodologies can be applied to study the reactions of Methylenebis(ethyl thioglycolate) in detail, providing a complete mechanistic picture.

Furthermore, computational studies on the addition of thiols to various chemical groups can help in understanding the fundamental principles governing these reactions. acs.org For instance, investigations into the nucleophile-catalyzed thio-Michael addition have revealed the significant role of nucleophilicity over basicity in determining reaction rates, leading to the proposal of new anionic chain mechanisms. usm.eduresearchgate.net Applying these computational models to Methylenebis(ethyl thioglycolate) could help in optimizing reaction conditions for its use in polymerization and other applications.

Integration into Advanced "Click Chemistry" Platforms Beyond Thiol-Ene Methodology

While thiol-ene chemistry is a well-established and powerful tool, the field of "click chemistry" is continuously evolving, with new reaction platforms offering enhanced capabilities. The integration of Methylenebis(ethyl thioglycolate) into these advanced platforms is a key area for future research.

The thiol-yne reaction, for instance, offers the advantage of adding two thiol groups to a single alkyne, leading to a higher degree of crosslinking and functionality in the resulting polymers. usm.edursc.org Mechanistically, this reaction proceeds through a thiyl radical addition to an alkyne, forming a reactive thio vinyl radical that can further react. usm.edu Exploring the use of Methylenebis(ethyl thioglycolate) in thiol-yne polymerizations could lead to the development of novel materials with unique network structures and properties. researchgate.netgoogle.com

Beyond thiol-yne, other "click" methodologies are being explored. For example, dithiolane-crosslinked systems have been shown to form dynamic and reversible networks in nanoparticles and hydrogels, offering potential for applications in drug delivery and self-healing materials. nih.govresearchgate.net Investigating the possibility of converting the thiol groups of Methylenebis(ethyl thioglycolate) into dithiolane moieties could open up new avenues for creating such advanced, responsive materials. The development of dually crosslinked polymer networks incorporating dynamic covalent bonds is another promising area where dithiol compounds can play a crucial role. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methylenebis(ethyl thioglycolate), and how can reaction conditions be optimized for purity?

  • Methodology : Methylenebis(ethyl thioglycolate) is typically synthesized via condensation reactions. For example, thioglycolic acid derivatives can react with formaldehyde under controlled pH (6–8) and temperature (60–80°C) to form the methylene bridge. Purification often involves vacuum distillation or recrystallization using solvents like ethanol. Key parameters include stoichiometric ratios (e.g., 2:1 molar ratio of ethyl thioglycolate to formaldehyde) and catalyst selection (e.g., alkaline buffers). Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What analytical techniques are most reliable for characterizing methylenebis(ethyl thioglycolate) in laboratory settings?

  • Methodology :

  • NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to resolve methylene protons (δ 3.5–4.5 ppm) and thioglycolate ester groups (δ 1.2–1.4 ppm for ethyl CH₃).
  • FTIR : Confirm S-H bond absence (absence of ~2550 cm⁻¹ peak) and ester carbonyl stretches (~1740 cm⁻¹).
  • HPLC : Adapt methods from related compounds (e.g., 4,4′-methylenebis(ethyl phenylcarbamate)) using C18 columns, mobile phase acetonitrile/water (70:30), and UV detection at 254 nm .

Q. How does methylenebis(ethyl thioglycolate) degrade under varying storage conditions, and what stabilizers are effective?

  • Methodology : Conduct accelerated stability studies under ICH guidelines:

  • Thermal Stability : Store samples at 40°C/75% RH for 6 months; analyze degradation products via GC-MS.
  • Photostability : Expose to UV light (320–400 nm) and monitor via UV-Vis spectroscopy. Common stabilizers include antioxidants like BHT (0.01–0.1% w/w) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of methylenebis(ethyl thioglycolate) in crosslinking applications?

  • Methodology : Use computational tools (DFT calculations) to model electron density distribution, focusing on sulfur lone pairs and methylene bridge flexibility. Validate with experimental kinetics: track crosslinking efficiency via rheometry under varying temperatures (25–60°C) and initiators (e.g., peroxides). Compare with structurally analogous compounds (e.g., methylenebis(diphenylphosphane)) to identify electronic vs. steric effects .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

  • Methodology : Perform systematic solubility studies using Hansen solubility parameters. Test solvents like DMSO, acetone, and water/ethanol mixtures. Use dynamic light scattering (DLS) to detect aggregation. Reconcile discrepancies by controlling variables such as purity (validate via elemental analysis) and hydration state (Karl Fischer titration) .

Q. What strategies optimize HPLC methods for detecting trace impurities in methylenebis(ethyl thioglycolate)?

  • Methodology : Employ a two-pronged approach:

  • Column Optimization : Test Zorbax Eclipse Plus C18 vs. Phenomenex Luna columns with gradient elution (acetonitrile:water 50→90% over 20 min).
  • Detection Sensitivity : Compare UV (220 nm for thioglycolate moieties) vs. charged aerosol detection (CAD) for non-chromophoric impurities. Validate with spiked samples of known degradants (e.g., ethyl thioglycolate) .

Q. How do structural modifications (e.g., alkyl chain length) alter the compound’s thermal and chemical stability?

  • Methodology : Synthesize analogs (e.g., methylenebis(methyl thioglycolate)) and compare via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Correlate decomposition temperatures with computational bond dissociation energies (BDEs) of S–C and C–O bonds .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported toxicity profiles of methylenebis(ethyl thioglycolate?

  • Methodology : Re-evaluate toxicity assays using standardized protocols (OECD 423 for acute toxicity). Control for batch-to-batch variability (e.g., residual formaldehyde) via LC-MS. Cross-reference with structurally similar compounds (e.g., ethyl thioglycolate LD₅₀ data) to identify structure-activity relationships .

Methodological Best Practices

  • Synthesis : Always include control reactions without catalysts to identify side products.
  • Characterization : Triangulate data from ≥2 analytical techniques (e.g., NMR + FTIR) for functional group confirmation.
  • Data Reporting : Follow Beilstein Journal guidelines: disclose full experimental details in supplementary information, including raw spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methylenebis(ethyl thioglycolate)
Reactant of Route 2
Reactant of Route 2
Methylenebis(ethyl thioglycolate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.